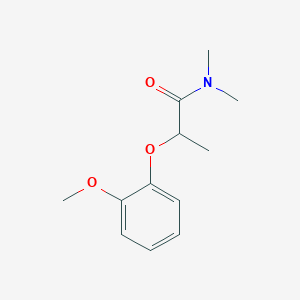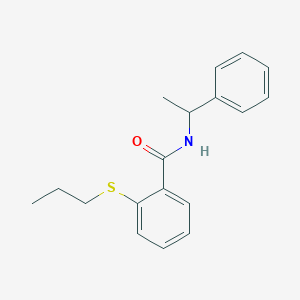
2-(2-methoxyphenoxy)-N,N-dimethylpropanamide
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N,N-dimethylpropanamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPD is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is synthesized by the reaction of 2-methoxyphenol and N,N-dimethylpropanamide. MPD has been studied for its mechanism of action and biochemical and physiological effects, which have shown promising results for future research.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide is not fully understood. However, studies have shown that this compound acts as a chelating agent, which means that it can bind to metal ions such as iron and copper. This property of 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide has been studied for its potential applications in the treatment of diseases such as Alzheimer's disease, where metal ions play a critical role in the development of the disease.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields. However, one of the limitations of using 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide is its toxicity. This compound can be toxic if ingested or inhaled, and therefore, proper safety precautions should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide. One potential direction is to study the potential use of this compound as a drug candidate for the treatment of Alzheimer's disease. Another direction is to study the potential use of 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide as a chelating agent for the treatment of metal ion-related diseases. Additionally, further research can be conducted to explore the potential applications of 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide in the field of organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N,N-dimethylpropanamide has been studied for its potential applications in various scientific fields. One of its main applications is in the field of organic synthesis. 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide has been used as a reagent in the synthesis of various compounds such as amides, esters, and ketones. This compound has also been studied for its potential use in the development of new drugs. 2-(2-methoxyphenoxy)-N,N-dimethylpropanamide has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(12(14)13(2)3)16-11-8-6-5-7-10(11)15-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJLHVNTVUQIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N,N-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4736029.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4736038.png)


![N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4736058.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4736065.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4736073.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736079.png)
![2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4736110.png)
![N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4736117.png)
![[2-(1H-indol-3-yl)ethyl][4-methoxy-3-(4-morpholinylmethyl)benzyl]amine dihydrochloride](/img/structure/B4736129.png)
![N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4736137.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4736138.png)
![dimethyl 1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4736142.png)